3-[(2-iodobenzyl)oxy]benzaldehyde
Overview
Description
3-[(2-iodobenzyl)oxy]benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a benzaldehyde derivative that has an iodobenzyl group attached to it. This compound has shown promising results in the field of medicinal chemistry, specifically in the development of new drugs.
Scientific Research Applications
3-[(2-iodobenzyl)oxy]benzaldehyde has shown potential applications in various areas of scientific research. One of the major areas is medicinal chemistry, where it has been used as a starting material for the synthesis of new drugs. It has been reported to have anticancer, antiviral, and antibacterial activities. Moreover, it has also been used in the development of new imaging agents for the diagnosis of diseases.
Mechanism of Action
The mechanism of action of 3-[(2-iodobenzyl)oxy]benzaldehyde is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes or proteins in the body. For example, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, some studies have reported that the compound has cytotoxic effects on cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. Moreover, it has been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[(2-iodobenzyl)oxy]benzaldehyde in lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, which makes it a valuable tool for medicinal chemists. Moreover, it has shown promising results in various assays, which makes it a potential lead compound for the development of new drugs.
However, one of the limitations of using this compound in lab experiments is its toxicity. It has been reported to have cytotoxic effects on cells, which can limit its use in certain assays. Moreover, it is a relatively expensive compound, which can limit its availability for some researchers.
Future Directions
There are several future directions for the research on 3-[(2-iodobenzyl)oxy]benzaldehyde. One of the major areas is the development of new drugs based on this compound. It has shown promising results in various assays, and its versatility makes it a potential lead compound for the development of new drugs.
Moreover, further studies are needed to understand the mechanism of action of this compound. This will help in the development of more effective drugs based on this compound. Additionally, the biochemical and physiological effects of this compound need to be studied further to determine its potential applications in other areas of research.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various areas of scientific research. Its versatility makes it a valuable tool for medicinal chemists, and its cytotoxic effects on cancer cells make it a potential lead compound for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
properties
IUPAC Name |
3-[(2-iodophenyl)methoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYLNURJLIJAGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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